
Sepiumol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sepiumol A is a natural product that has garnered attention in the field of life sciences researchThe compound is cataloged under the number TN6295 and has the CAS number 2411999-52-3 .
Méthodes De Préparation
The preparation of Sepiumol A involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing similar natural products often include:
Extraction from natural sources: This involves isolating the compound from plants or other biological materials using solvents and purification techniques.
Chemical synthesis: This method involves constructing the compound through a series of chemical reactions, often starting from simpler organic molecules.
Industrial production methods for such compounds typically involve scaling up these laboratory techniques to produce larger quantities while maintaining purity and consistency.
Analyse Des Réactions Chimiques
Sepiumol A, like many natural products, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sepiumol A has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive compound.
Medicine: There is interest in exploring this compound for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism by which Sepiumol A exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often act by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Altering gene expression: This can affect the production of proteins and other molecules within cells.
Interacting with cellular membranes: This can influence cell signaling and transport processes
Comparaison Avec Des Composés Similaires
Sepiumol A can be compared to other natural products with similar structures and properties. Some of these compounds include:
Gliricidia sepium: Known for its applications in agroforestry and soil fertility enhancement.
Azadirachta indica (Neem): Used for its insecticidal and medicinal properties.
Moringa oleifera: Known for its nutritional and medicinal benefits.
What sets this compound apart is its unique chemical structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H24O7 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
2-hydroxy-5-[[2-hydroxy-5-[(2-hydroxy-4-methoxyphenyl)methyl]-4-methoxyphenyl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H24O7/c1-29-19-5-4-14(20(26)10-19)6-16-7-15(21(27)11-23(16)30-2)8-17-9-18(13-25)22(28)12-24(17)31-3/h4-5,7,9-13,26-28H,6,8H2,1-3H3 |
Clé InChI |
ISIUBTXAUJTCIZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CC2=CC(=C(C=C2OC)O)CC3=CC(=C(C=C3OC)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


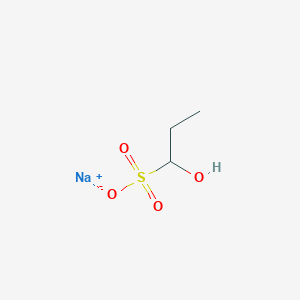




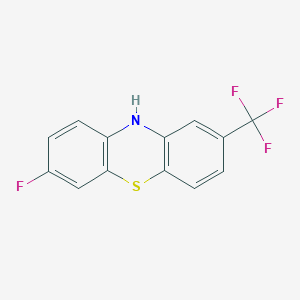
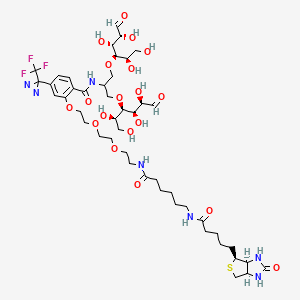
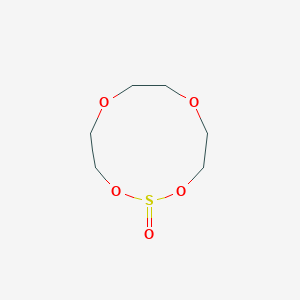
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
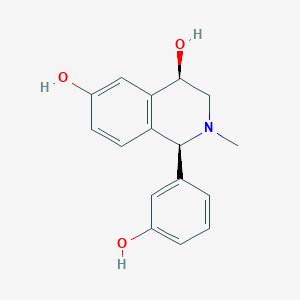
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)



